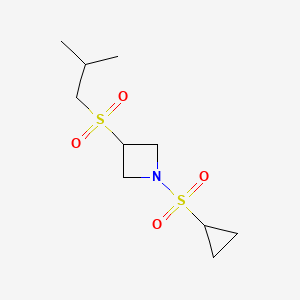
1-(Cyclopropylsulfonyl)-3-(isobutylsulfonyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, making them more stable than related aziridines . This stability translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Synthesis Analysis
Azetidines can be synthesized through various methods. One such method involves a cascade trifluoromethylation/cyclization of N-allyl sulfonylynamides . This provides a facile access to azetidine-fused tricyclic compounds under very mild reaction conditions . It represents a rare example of 4- exo-dig radical cyclization, thus opening up a new opportunity for constructing synthetically attractive azetidines .Molecular Structure Analysis
Azetidines are four-membered heterocycles . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This stability translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain . This strain allows for unique reactivity that can be triggered under appropriate reaction conditions . For example, a cascade trifluoromethylation/cyclization of N-allyl sulfonylynamides provides a facile access to azetidine-fused tricyclic compounds .Applications De Recherche Scientifique
Anionic Ring-Opening Polymerizations
N-sulfonylazetidines, including derivatives similar to 1-(Cyclopropylsulfonyl)-3-(isobutylsulfonyl)azetidine, are studied for their anionic ring-opening polymerization (AROP) capabilities. These polymerizations form poly(N-sulfonylazetidine)s, which are potential precursors to valuable polyimines. The impact of alkyl sulfonyl substitution on AROP kinetics, polymer solubility, and temperature-dependent polymerization rates has been explored to optimize polymer characteristics for various applications (Rowe et al., 2019).
Activated Monomer Polymerization
Further research into N-sulfonylazetidines has shown that activated monomer anionic polymerization can occur at room temperature, leading to polymers with unique structural features. These polymers have potential applications in materials science, where the incorporation of sulfonyl groups into the polymer backbone can impart specific physical and chemical properties (Reisman et al., 2020).
Synthetic Routes to Functionalized Pyrrolidines
Research on 2-(α-hydroxyalkyl)azetidines has uncovered synthetic routes to 3-(chloro- or methanesulfonyloxy)pyrrolidines via ring expansion. This chemistry is of interest for the synthesis of novel organic molecules with potential therapeutic applications, demonstrating the versatility of azetidine derivatives in synthetic organic chemistry (Durrat et al., 2008).
Enzymatic Chemistry of Cyclopropane and Aziridine Biosynthesis
Azetidine and its derivatives are also of interest in the study of natural products biosynthesis, particularly in understanding the enzymatic formation of three-membered rings like cyclopropane and aziridine, which are key structural elements in many bioactive compounds. Insights into these biosynthetic pathways could lead to novel approaches in drug discovery and development (Thibodeaux et al., 2012).
Propriétés
IUPAC Name |
1-cyclopropylsulfonyl-3-(2-methylpropylsulfonyl)azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S2/c1-8(2)7-16(12,13)10-5-11(6-10)17(14,15)9-3-4-9/h8-10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGXBEGRZZSMTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylsulfonyl)-3-(isobutylsulfonyl)azetidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2708018.png)
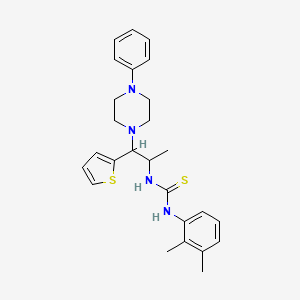
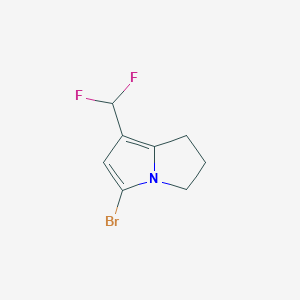
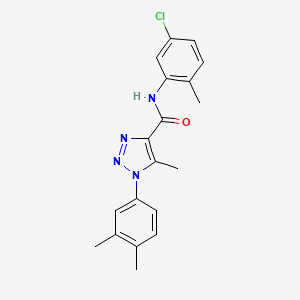
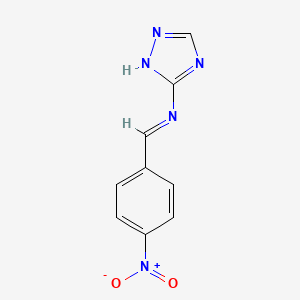
![ethyl [3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetate](/img/structure/B2708027.png)
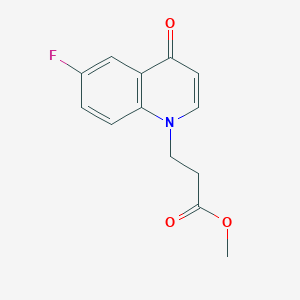
![4-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2708029.png)
![3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2708030.png)

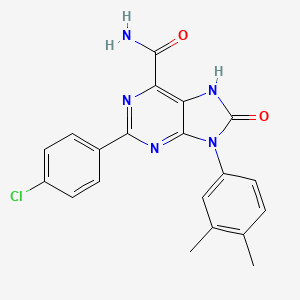
![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide](/img/structure/B2708033.png)
![3-(4-chlorophenyl)-1-[(2,5-dimethylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2708034.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2708036.png)